molecular formula C10H18N2O3S B1383339 Tert-butyl 3-carbamothioylmorpholine-4-carboxylate CAS No. 1803583-29-0

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate

Cat. No.: B1383339
CAS No.: 1803583-29-0
M. Wt: 246.33 g/mol
InChI Key: RFPPICGQVBEXDH-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Tert-butyl 3-carbamothioylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including in vitro and in vivo studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C10H17N2O2S
Molecular Weight: 217.32 g/mol
CAS Number: [Not available in the provided data]

The compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability in drug design. The presence of the tert-butyl group contributes to lipophilicity, which can influence the compound's pharmacokinetic properties.

In Vitro Studies

  • Neuroprotective Effects:
    • In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress induced by amyloid-beta peptides. This suggests that this compound may also possess similar protective properties.
  • Cell Viability Assays:
    • Cell viability assays using astrocyte cultures demonstrated that certain morpholine derivatives could reduce cell death caused by neurotoxic agents. While direct studies on this specific compound are lacking, it is plausible that it exhibits comparable effects.

In Vivo Studies

  • Animal Models:
    • Research involving animal models has indicated that morpholine derivatives can improve cognitive function in models of Alzheimer's disease. These studies typically assess memory performance through tasks such as the Morris water maze.
  • Pharmacokinetics:
    • Understanding the bioavailability of the compound in vivo is crucial. Previous studies on similar compounds have shown varied absorption rates, which can affect their therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of morpholine derivatives indicates that modifications to the substituents on the morpholine ring significantly impact biological activity:

Substituent TypeEffect on Activity
Tert-butyl groupIncreases lipophilicity and solubility
Thiol groupEnhances antioxidant properties
Aromatic groupsPotentially increases receptor binding affinity

Case Studies

  • Alzheimer's Disease Models:
    • A study evaluating a related compound (tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate) found moderate protective effects against Aβ-induced toxicity in astrocytes, suggesting that similar compounds may share this property .
  • Neuroprotective Mechanisms:
    • Another study highlighted that morpholine derivatives could reduce oxidative stress markers in neuronal cells, indicating a potential mechanism by which this compound may exert its effects .

Properties

IUPAC Name

tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(13)12-4-5-14-6-7(12)8(11)16/h7H,4-6H2,1-3H3,(H2,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPPICGQVBEXDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142139
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-29-0
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarboxylic acid, 3-(aminothioxomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-carbamothioylmorpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-carbamothioylmorpholine-4-carboxylate
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Reactant of Route 6
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